Lysergamide

Catalog No.
S534172
CAS No.
478-94-4
M.F
C16H17N3O
M. Wt
267.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lysergamide

CAS Number

478-94-4

Product Name

Lysergamide

IUPAC Name

(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

InChI

InChI=1S/C16H17N3O/c1-19-8-10(16(17)20)5-12-11-3-2-4-13-15(11)9(7-18-13)6-14(12)19/h2-5,7,10,14,18H,6,8H2,1H3,(H2,17,20)/t10-,14-/m1/s1

InChI Key

GENAHGKEFJLNJB-QMTHXVAHSA-N

SMILES

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N

solubility

Soluble in DMSO

Synonyms

9,10-didehydro-6-methylergoline-8 beta-carboxamide, lysergamide, lysergic acid amide

Canonical SMILES

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N

Isomeric SMILES

CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N

The exact mass of the compound Lysergamide is 267.1372 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Ergot Alkaloids - Ergolines - Lysergic Acid - Supplementary Records. It belongs to the ontological category of ergoline alkaloid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lysergamide, also known as ergine or lysergic acid amide (LSA), is the parent compound of the lysergamide class of ergoline alkaloids. It serves as a critical research tool and reference standard due to its structural relationship to more complex derivatives, including the potent psychedelic lysergic acid diethylamide (LSD) and various pharmaceutical agents. Its primary value in a procurement context stems from its distinct pharmacological profile at serotonin and dopamine receptors, which differs significantly from its more complex analogs, making it a specific tool for neuropharmacology research rather than a simple substitute.

Substituting Lysergamide (ergine/LSA) with its diethylamide analog, LSD, or with crude seed extracts (e.g., from *Argyreia nervosa*) is unsuitable for precise pharmacological studies. While structurally related, these materials have distinct receptor binding affinities and potencies; LSA exhibits significantly lower affinity for key serotonin receptors compared to LSD, leading to a different pharmacological and functional profile. Crude extracts introduce high variability and contain a mixture of other ergoline alkaloids, such as isoergine and lysergic acid hydroxyethylamide, which confound experimental results by interacting with receptors independently. Furthermore, the significant difference in legal and regulatory status between pure Lysergamide and the strictly controlled LSD (a Schedule I substance in the US) makes them non-interchangeable for procurement and laboratory workflow in most research settings.

Quantitatively Lower Binding Affinity at Serotonin Receptors Compared to LSD

In vitro radioligand binding assays demonstrate that Lysergamide (LSA/Ergine) has a markedly lower affinity for key serotonin receptors compared to its analog, LSD. For the 5-HT2 receptor, LSA showed a pKi of 7.56, which is quantifiably weaker than the high-affinity binding of LSD. This lower affinity translates to a potency that is estimated to be 10- to 40-fold less than LSD, making Lysergamide a distinct pharmacological tool for studying the baseline ergoline scaffold without the potent psychoactivity of LSD.

Evidence DimensionReceptor Binding Affinity (pKi)
Target Compound DatapKi = 7.56 at 5-HT2 receptors
Comparator Or BaselineLSD (qualitatively much higher affinity, 10-40x more potent)
Quantified DifferenceSignificantly lower binding affinity than LSD, resulting in 10-40x lower potency.
ConditionsIn vitro radioligand binding assays.

This weaker binding allows researchers to investigate the effects of the core lysergamide structure at higher, more manageable concentrations without the extreme potency and associated handling/regulatory constraints of LSD.

Precursor & Reference Standard Suitability: A Regulated Chemical for LSD Synthesis

Lysergamide is explicitly listed as a Table I precursor for the synthesis of LSD under the United Nations Convention Against Illicit Traffic in Narcotic Drugs and Psychotropic Substances. In the United States, it is classified as a Schedule III substance. This regulatory status makes the procurement of high-purity Lysergamide essential as a certified reference material for forensic laboratories and regulatory bodies to detect and quantify illicitly produced LSD and to monitor its precursors. Its use as a starting material is controlled, distinguishing it from non-regulated research chemicals.

Evidence DimensionRegulatory and Legal Status
Target Compound DataUN Table I Precursor; US Schedule III substance.
Comparator Or BaselineLSD (UN Schedule I; US Schedule I). Unregulated research analogs (variable status).
Quantified DifferenceDistinct and less restrictive classification than LSD, but more regulated than many novel analogs, defining its specific procurement pathway.
ConditionsLegal frameworks for controlled substances and precursors (UN Convention, US DEA scheduling).

For forensic, toxicological, and regulatory compliance applications, procuring this specific, correctly identified compound as a reference standard is a non-negotiable requirement for valid analytical testing.

Utility as a Vasoconstriction Research Agent

Lysergamide has been demonstrated to induce vasoconstriction, an activity it shares with other clinically relevant ergot alkaloids like ergonovine and ergotamine. This property makes it a valuable tool for in vitro and ex vivo studies of vascular smooth muscle contraction and serotonergic or adrenergic receptor function in blood vessels. Unlike more complex ergopeptines (e.g., ergotamine), Lysergamide provides a simpler chemical scaffold to probe these mechanisms, allowing for clearer structure-activity relationship studies without the confounding influence of a peptide moiety.

Evidence DimensionPharmacological Activity
Target Compound DataCauses vasoconstriction.
Comparator Or BaselineErgonovine, Ergotamine (also cause vasoconstriction but possess more complex peptide structures).
Quantified DifferenceQualitatively similar vasoconstrictive effect but with a structurally simpler, non-peptide ergoline core.
ConditionsStudies on vascular tissue.

Researchers investigating the fundamental mechanisms of ergot-induced vasoconstriction can use Lysergamide to isolate the effects of the core ergoline structure, a level of specificity not possible with more complex or crude alkaloid mixtures.

Baseline Tool for Structure-Activity Relationship (SAR) Studies

As the simplest amide of lysergic acid, Lysergamide is the ideal starting point or negative control in SAR studies to determine how substitutions on the amide nitrogen (like the diethyl group in LSD) alter receptor affinity and functional activity at 5-HT and dopamine receptors.

Forensic and Toxicological Reference Standard

High-purity Lysergamide is essential for developing and validating analytical methods (e.g., LC-MS/MS) to detect its presence as a precursor in suspected illicit LSD synthesis operations or for its identification in toxicological screenings.

Investigating Mechanisms of Ergot-Induced Vasoconstriction

For researchers in cardiovascular pharmacology, Lysergamide serves as a specific tool to study the vasoconstrictive properties of the fundamental ergoline nucleus, differentiating its effects from those of more complex, peptide-containing ergot alkaloids like ergotamine.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

267.137162174 g/mol

Monoisotopic Mass

267.137162174 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

073830XH10

Other CAS

478-94-4

Wikipedia

Ergine

Dates

Last modified: 02-18-2024
1: Juszczak GR, Swiergiel AH. Recreational use of D-lysergamide from the seeds of Argyreia nervosa, Ipomoea tricolor, Ipomoea violacea, and Ipomoea purpurea in Poland. J Psychoactive Drugs. 2013 Jan-Mar;45(1):79-93. PubMed PMID: 23662334.
2: Oliver JW, Abney LK, Strickland JR, Linnabary RD. Vasoconstriction in bovine vasculature induced by the tall fescue alkaloid lysergamide. J Anim Sci. 1993 Oct;71(10):2708-13. PubMed PMID: 7901191.
3: Martínková L, Kren V, Cvak L, Ovesná M, Prepechalová I. Hydrolysis of lysergamide to lysergic acid by Rhodococcus equi A4. J Biotechnol. 2001 Nov 17;84(1):63-6. PubMed PMID: 11035188.
4: Klinke HB, Müller IB, Steffenrud S, Dahl-Sørensen R. Two cases of lysergamide intoxication by ingestion of seeds from Hawaiian Baby Woodrose. Forensic Sci Int. 2010 Apr 15;197(1-3):e1-5. doi: 10.1016/j.forsciint.2009.11.017. Epub 2009 Dec 16. PubMed PMID: 20018470.
5: JACOB J, JAVOY F, LAFILLE C. [ACTION OF VARIOUS ANESTHETICS ON HYPERTHERMIA INDUCED BY LYSERGAMIDE IN THE RABBIT]. J Physiol (Paris). 1964 May-Jun;56:375-6. French. PubMed PMID: 14219801.
6: Schindler EA, Gottschalk CH, Weil MJ, Shapiro RE, Wright DA, Sewell RA. Indoleamine Hallucinogens in Cluster Headache: Results of the Clusterbusters Medication Use Survey. J Psychoactive Drugs. 2015 Nov-Dec;47(5):372-81. doi: 10.1080/02791072.2015.1107664. Epub 2015 Nov 23. PubMed PMID: 26595349.
7: Jacob JJ, Girault JM. The influence of cyproheptadine and of D-lysergamide on the rise in temperature induced by intracerebroventricular 5-hydroxytryptamine, noradrenaline and dopamine in conscious rabbits. Eur J Pharmacol. 1974 Jun;27(1):59-67. PubMed PMID: 4854891.
8: THUILLIER J, NAKAJIMA H, GRANDJEAN JL, KURIHARA M. [Potentiation by certain analogous esters of centrophenoxine of hyperthermia induced in the rabbit by lysergamide]. C R Seances Soc Biol Fil. 1961;155:2139-42. French. PubMed PMID: 13921085.
9: Shymanovich T, Saari S, Lovin ME, Jarmusch AK, Jarmusch SA, Musso AM, Charlton ND, Young CA, Cech NB, Faeth SH. Alkaloid variation among epichloid endophytes of sleepygrass (Achnatherum robustum) and consequences for resistance to insect herbivores. J Chem Ecol. 2015 Jan;41(1):93-104. doi: 10.1007/s10886-014-0534-x. Epub 2014 Dec 11. PubMed PMID: 25501262.
10: Van Vunakis H, Farrow JT, Gjika HB, Levine L. Specificity of the antibody receptor site to D-lysergamide: model of a physiological receptor for lysergic acid diethylamide. Proc Natl Acad Sci U S A. 1971 Jul;68(7):1483-7. PubMed PMID: 5283939; PubMed Central PMCID: PMC389223.
11: Taus L. [Psychotherapy of exhibitionism with lysergamide (Spofa)]. Act Nerv Super (Praha). 1967 Nov;9(4):380-1. Czech. PubMed PMID: 5612950.
12: Mellan J, Hausner M. [Effects of lysergamide Spofa on spermiogenesis]. Act Nerv Super (Praha). 1968 Oct 3;10(3):274-5. Czech. PubMed PMID: 5702522.
13: Kotel'nikova VI, Nikolov NA. [Electrical activity of the smooth muscles of the digestive tract under the influence of lysergamide]. Fiziol Zh SSSR Im I M Sechenova. 1977 Aug;63(8):1203-6. Russian. PubMed PMID: 913673.
14: Borenstein P, Champion C, Cujo P. [Electroencephalographic action of 2 desynchronizing drugs (lysergamide and diapezam) on slow rhythms of organic origin or due to psychotropic drugs]. Ann Med Psychol (Paris). 1971 Feb;1(2):228-33. French. PubMed PMID: 5577428.
15: Guiti N, Djahanguiri B, Mehdizadeh H. [Quantitative analysis of repeated electroencephalograms in the dog under the effects of diethyl lysergamide (LSD25)]. Electroencephalogr Clin Neurophysiol. 1966 Jul;21(1):80-4. French. PubMed PMID: 4165370.
16: Borenstein P, Cujo P, Champion C. [Action of lysergamide on slow rhythms of organic origin or due to psychotropics]. Rev Electroencephalogr Neurophysiol Clin. 1971 Jan-Mar;1(1):111. French. PubMed PMID: 5173690.
17: Bastecký J, Podrouzek V, Vinar O. Alosteric changes in plasma proteins in healthy volunteers after administration of lysergamide. Act Nerv Super (Praha). 1978 Feb;20(1):82. PubMed PMID: 636793.
18: Matveev VF. [Pathomorphologic changes in the brains of experimental animals with chronic lysergamide poisoning]. Zh Nevropatol Psikhiatr Im S S Korsakova. 1970;70(12):1856-62. Russian. PubMed PMID: 5511525.
19: Huang X, Marona-Lewicka D, Pfaff RC, Nichols DE. Drug discrimination and receptor binding studies of N-isopropyl lysergamide derivatives. Pharmacol Biochem Behav. 1994 Mar;47(3):667-73. PubMed PMID: 8208787.
20: Sankar DV, Kumbar M. Quantum chemical studies on drug actions. IV. Correlation of substituent structures and anti-serotonin activity in lysergamide series. Res Commun Chem Pathol Pharmacol. 1974 Feb;7(2):259-74. PubMed PMID: 4818373.

Explore Compound Types